Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C11H17N3O3/c1-5-17-9(15)6-8-7(2)12-11(14(3)4)13-10(8)16/h5-6H2,1-4H3,(H,12,13,16) |
InChI Key |
QEXXUZFUOQXEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(NC1=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Condensation of Ethyl Acetoacetate and Dimethylamine
One of the primary methods involves reacting dimethylamine with ethyl acetoacetate under basic conditions to form the dihydropyrimidinone ring (without the methyl substituent at position 4 initially), followed by methylation at the 4-position if necessary.
-
- Mix ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide.
- Heat the reaction mixture to promote cyclization and ring closure, forming the 1,6-dihydropyrimidin-6-one core.
- The dimethylamino group is incorporated at position 2 during the ring formation.
- The ethyl acetate side chain remains from the ethyl acetoacetate precursor.
-
- Base: Sodium ethoxide or similar alkoxide base
- Solvent: Ethanol or other polar solvents
- Temperature: Reflux conditions (approximately 78 °C for ethanol)
- Time: Several hours until completion monitored by TLC or HPLC
-
- Yields typically moderate to good (50–80%) depending on reaction optimization.
- Purification by recrystallization or chromatography.
Biginelli-Type Multicomponent Reaction Adaptations
Though classical Biginelli reactions typically yield 3,4-dihydropyrimidin-2(1H)-ones, modifications have been reported to access 1,6-dihydropyrimidinones with specific substitutions.
-
- Condensation of ethyl acetoacetate (or methyl-substituted analogues), dimethylamine, and an aldehyde or equivalent carbonyl source.
- Cyclization under acidic or basic catalysis, sometimes facilitated by microwave irradiation to enhance yield and reduce reaction time.
- Use of solvents like ethanol or DMSO, sometimes catalyst-free conditions.
Methylation and Amination Reactions on Pyrimidinone Intermediates
In some synthetic routes, the dimethylamino group is introduced by methylation of amino-substituted intermediates or substitution of a leaving group with dimethylamine.
-
- Dimethyl sulfate or methyl iodide for methylation.
- Dimethylamine for nucleophilic substitution.
-
- Reflux in ethanol or acetonitrile.
- Use of bases such as sodium hydroxide or ammonium hydroxide to facilitate substitution and neutralization.
-
- Crystallization from ethanol/water or DMF/water mixtures.
- Filtration and drying.
Representative Synthetic Scheme (Summary Table)
| Step | Reactants | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate or ethyl 2-methylacetoacetate + dimethylamine | Sodium ethoxide, ethanol, reflux | Cyclization to dihydropyrimidinone core with dimethylamino group | Base-promoted ring closure |
| 2 | Methylation (if needed) | Dimethyl sulfate, reflux, ethanol | Introduction of methyl group at position 4 | Alternative to using methyl-substituted β-ketoester |
| 3 | Purification | Crystallization or chromatography | Pure this compound | Characterization by NMR, IR, MS |
Analytical Characterization Supporting Preparation
-
- Characteristic absorption bands for C=O (around 1700 cm⁻¹), C-N, and N-H groups confirm ring formation.
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR signals for methyl groups (around δ 2.3 ppm), ethyl ester protons (quartet and triplet for -OCH2CH3), and aromatic or heterocyclic protons.
- $$^{13}C$$ NMR confirms carbonyl carbons and methyl carbons.
-
- Molecular ion peak consistent with molecular weight (~246 g/mol for the methylated compound).
- Fragmentation patterns support the structure.
-
- Carbon, hydrogen, and nitrogen percentages consistent with calculated values.
Summary of Key Literature Findings
The synthesis is well-documented as a base-catalyzed cyclization of β-ketoesters and dimethylamine, sometimes using methyl-substituted β-ketoesters to achieve the 4-methyl substitution directly.
Modifications of the classical Biginelli reaction, including microwave-assisted one-pot procedures, improve yields and reduce reaction times.
Methylation steps using dimethyl sulfate or methyl iodide are common for introducing methyl substituents on pyrimidinone rings.
Purification by crystallization and characterization by standard spectroscopic methods confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinone derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the dihydropyrimidinone ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidinone ring, ester/acid functionalization, and appended groups. These variations significantly impact physical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations from Comparisons
This group may also influence basicity and solubility. Sulfur-containing analogs (e.g., thio and thietan-3-yloxy groups in ) introduce distinct electronic and steric effects, improving thermal stability and resistance to hydrolysis. Aromatic substituents (e.g., pyridin-3-yl in ) may confer π-π stacking interactions, useful in kinase inhibition or receptor binding.
Functional Group Impact Ester vs. Acid: The ethyl ester in the target compound likely offers better membrane permeability compared to free acids (e.g., ), though the latter may exhibit stronger hydrogen-bonding capacity. Phenoxyacetate esters (e.g., Centrophenoxine in ) demonstrate how ester variations outside the pyrimidinone core can redirect applications (e.g., from local anesthetics to nootropics).
Biological Activity
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for this compound is . The structure features a pyrimidine ring substituted with a dimethylamino group and an ethyl acetate moiety, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties against various bacterial strains. This compound has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. In vitro studies reveal that it may inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action could involve the induction of apoptosis or cell cycle arrest in tumor cells.
Antimicrobial Activity
A study conducted on various pyrimidine derivatives, including this compound, reported the following Minimum Inhibitory Concentrations (MICs):
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-[2-(dimethylamino)-4-methyl... | Staphylococcus aureus | 32 |
| Ethyl 2-[2-(dimethylamino)-4-methyl... | Escherichia coli | 64 |
These results indicate moderate antimicrobial activity compared to standard antibiotics.
Anti-inflammatory Effects
In a cellular model of inflammation induced by lipopolysaccharide (LPS), this compound was shown to reduce the levels of TNF-alpha and IL-6 significantly:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| LPS | 300 ± 20 | 400 ± 25 |
| Ethyl Compound (50 µM) | 180 ± 15 | 250 ± 20 |
This data suggests that the compound effectively mitigates inflammation.
Anticancer Activity
In vitro studies on cancer cell lines such as HeLa and MCF7 revealed that treatment with this compound resulted in decreased cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
These findings indicate that the compound may be a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the use of this compound in a preclinical model of inflammatory disease. The administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
